molecular formula C22H28N2O4 B5696948 N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide

N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide

Cat. No. B5696948
M. Wt: 384.5 g/mol
InChI Key: DXNACBGCVUZZBN-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide, also known as MBPPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBPPH is a hydrazide derivative of 4-(pentyloxy)phenyl propanoic acid and contains a methoxybenzylidene group in its structure. In

Mechanism of Action

The mechanism of action of N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of stability. This compound is also relatively non-toxic, making it suitable for in vitro and in vivo experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for the study of N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide. One area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of research is the exploration of its mechanism of action and the identification of its molecular targets. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide involves the reaction between 3-methoxybenzaldehyde and 4-(pentyloxy)phenyl hydrazine in the presence of acetic acid as a catalyst. The resulting product is then reacted with 2-bromo-2-methylpropionic acid to obtain this compound. The synthesis of this compound has been optimized to achieve a high yield and purity.

Scientific Research Applications

N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have a protective effect on neurons and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-5-6-14-27-19-10-12-20(13-11-19)28-17(2)22(25)24-23-16-18-8-7-9-21(15-18)26-3/h7-13,15-17H,4-6,14H2,1-3H3,(H,24,25)/b23-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNACBGCVUZZBN-XQNSMLJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.